Delamanid metabolite M5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

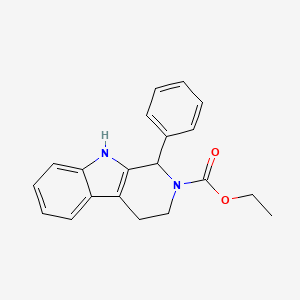

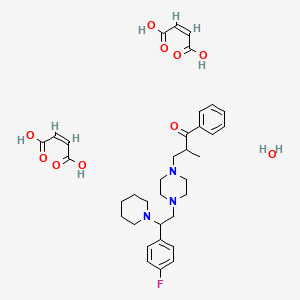

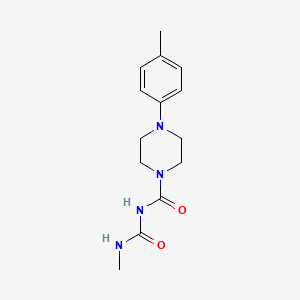

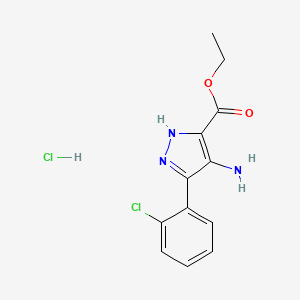

Delamanid metabolite M5 is a derivative of delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized primarily by albumin into various metabolites, including M5, which plays a significant role in its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delamanid and its metabolites involves complex chemical reactions. Delamanid is synthesized through a series of steps that include the formation of the nitroimidazole core and subsequent modifications to introduce various functional groups.

Industrial Production Methods: Industrial production of delamanid involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and purification steps to ensure the final product meets pharmaceutical standards. The production of its metabolites, including M5, occurs naturally in the body following the administration of delamanid .

Chemical Reactions Analysis

Types of Reactions: Delamanid and its metabolites, including M5, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by enzymes in the liver and other tissues .

Common Reagents and Conditions: The metabolic reactions of delamanid involve common biological reagents such as cytochrome P450 enzymes, albumin, and other liver enzymes. These reactions typically occur under physiological conditions, including body temperature and pH .

Major Products Formed: The major products formed from the metabolism of delamanid include several metabolites, with M5 being one of the primary ones. These metabolites are crucial for the drug’s therapeutic effects and its elimination from the body .

Scientific Research Applications

Delamanid metabolite M5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, M5 is researched for its role in the treatment of multidrug-resistant tuberculosis and its pharmacokinetic properties. Industrially, delamanid and its metabolites are important for the development of new antituberculosis drugs and formulations .

Mechanism of Action

The mechanism of action of delamanid and its metabolites involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to the death of the bacteria. Delamanid is activated by a nitroreductase enzyme, which converts it into its active metabolites, including M5. These metabolites then interfere with the synthesis of methoxy- and keto-mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

Delamanid metabolite M5 can be compared with other nitroimidazole derivatives used in the treatment of tuberculosis, such as pretomanid. Both compounds share a similar mechanism of action, involving the inhibition of mycolic acid synthesis. delamanid and its metabolites, including M5, have shown distinct pharmacokinetic properties and therapeutic efficacy in clinical studies .

List of Similar Compounds:- Pretomanid

- Metronidazole

- Tinidazole

These compounds, like delamanid, are used for their antimicrobial properties and share similar chemical structures and mechanisms of action .

Properties

CAS No. |

1194254-67-5 |

|---|---|

Molecular Formula |

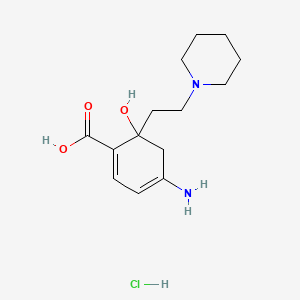

C23H28F3N3O5 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-2-methyl-3-[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]propyl]urea |

InChI |

InChI=1S/C23H28F3N3O5/c1-22(31,14-28-21(27)30)15-32-17-4-2-16(3-5-17)29-12-10-19(11-13-29)33-18-6-8-20(9-7-18)34-23(24,25)26/h2-9,19,31H,10-15H2,1H3,(H3,27,28,30)/t22-/m1/s1 |

InChI Key |

VAFLFWYZIBQDBB-JOCHJYFZSA-N |

Isomeric SMILES |

C[C@@](CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |

Canonical SMILES |

CC(CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.